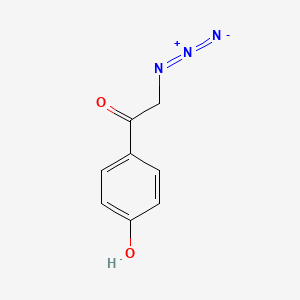

2-Azido-1-(4-hydroxyphenyl)ethanone

Overview

Description

2-Azido-1-(4-hydroxyphenyl)ethanone (2A1HPE) is an important organic compound that has been used in a variety of scientific research applications. 2A1HPE is a colorless, crystalline solid that is soluble in organic solvents. It has a molecular weight of 227.2 g/mol and a melting point of 126 °C. 2A1HPE is a versatile compound that can be used in organic synthesis, biochemistry, and drug discovery.

Scientific Research Applications

Photochemical Synthesis

“2-Azido-1-(4-hydroxyphenyl)ethanone” serves as a versatile reagent in photochemical synthesis. It undergoes Wolff rearrangement to form phenylacetic acids through a ketene intermediate, which can be activated either thermally or photochemically . This process is crucial for synthesizing complex organic compounds that have applications in pharmaceuticals and materials science.

Synthetic Reagent Utility

The compound demonstrates significant utility as an esterification and etherification reagent. It can efficiently couple with acids and phenols to produce protected substrates, which are valuable in the synthesis of various pharmaceutical agents . This makes it a valuable tool in the development of new drugs and therapeutic agents.

Mechanistic Studies in Organic Chemistry

Researchers utilize “2-Azido-1-(4-hydroxyphenyl)ethanone” to probe mechanistic pathways in organic reactions. Time-resolved infrared spectroscopy studies have shown the formation of a ketene intermediate, providing insights into reaction kinetics and mechanisms . Such studies are fundamental to understanding and developing new synthetic methodologies.

Photo-Favorskii Rearrangement Substrate

This compound is also a substrate for photo-Favorskii rearrangements, leading to phenylacetic acids via a different pathway that involves a cyclopropanone intermediate . The ability to undergo different rearrangements under varying conditions makes it a subject of interest for studying reaction diversity and selectivity.

Quantum Yield Studies

“2-Azido-1-(4-hydroxyphenyl)ethanone” is used in quantum yield studies due to its photoreactivity. The quantum yields for its photolysis range from 0.19 to 0.25, which are robust figures for such processes . These studies contribute to the understanding of photochemical reaction efficiencies and are important in fields like photodynamic therapy.

Triplet Sensitizer Studies

The compound’s photoreaction is quenched by oxygen and sensitized by triplet sensitizers. This makes it an excellent model for studying the effects of triplet sensitizers on reaction rates and pathways . Such studies have implications for optimizing photochemical reactions in industrial and environmental applications.

Synthetic Pathway Exploration

Due to its multifunctional nature, “2-Azido-1-(4-hydroxyphenyl)ethanone” is pivotal in exploring synthetic pathways. It can lead to the discovery of new routes for synthesizing valuable chemical products, thereby enhancing the efficiency and sustainability of chemical manufacturing processes .

Educational Tool in Organic Chemistry

Lastly, the compound is an educational tool in organic chemistry curricula. Its diverse reactivity and the ability to participate in various rearrangements make it an excellent case study for teaching advanced organic synthesis and reaction mechanisms to students .

Mechanism of Action

Target of Action

It’s known that similar compounds, α-diazo arylketones, are substrates for wolff rearrangement .

Mode of Action

2-Azido-1-(4-hydroxyphenyl)ethanone interacts with its targets through a process known as the Wolff rearrangement . This process involves the formation of a ketene intermediate by either thermal or photochemical activation .

Biochemical Pathways

The Wolff rearrangement is the primary biochemical pathway affected by 2-Azido-1-(4-hydroxyphenyl)ethanone . This rearrangement leads to the formation of phenylacetic acids through a ketene intermediate .

Pharmacokinetics

The compound’s photoreaction is quenched by oxygen and sensitized by triplet sensitizers .

Result of Action

The primary result of the action of 2-Azido-1-(4-hydroxyphenyl)ethanone is the formation of phenylacetic acids . This is achieved through the Wolff rearrangement, which involves the formation of a ketene intermediate .

Action Environment

The action of 2-Azido-1-(4-hydroxyphenyl)ethanone is influenced by environmental factors such as the presence of oxygen and triplet sensitizers . The photoreaction of the compound is quenched by oxygen and sensitized by triplet sensitizers .

properties

IUPAC Name |

2-azido-1-(4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-11-10-5-8(13)6-1-3-7(12)4-2-6/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGEUWOSZJOFDAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697180 | |

| Record name | 2-Azido-1-(4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-1-(4-hydroxyphenyl)ethanone | |

CAS RN |

169315-44-0 | |

| Record name | 2-Azido-1-(4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1464959.png)

![{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1464965.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1464973.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1464976.png)

![[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464977.png)

![[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464978.png)

![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464980.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464982.png)